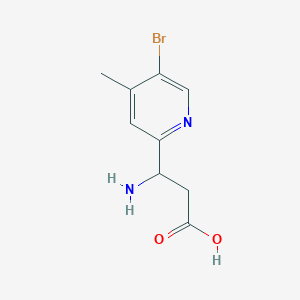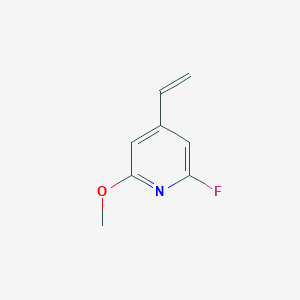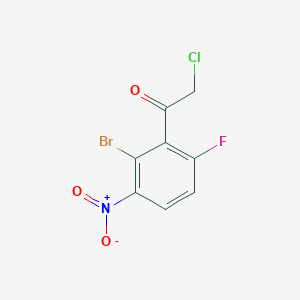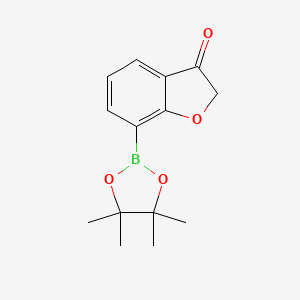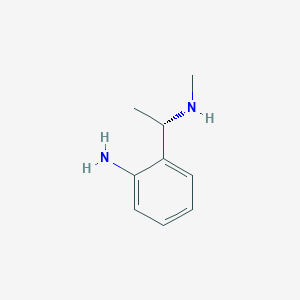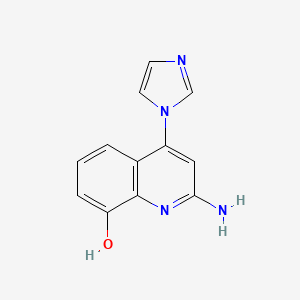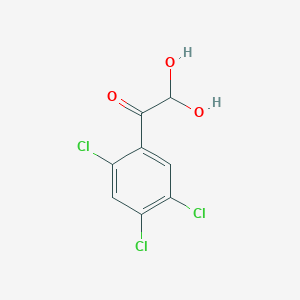
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is an organic compound with significant interest in various scientific fields It is characterized by the presence of two hydroxyl groups and a trichlorophenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one typically involves the reaction of 2,4,5-trichlorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of a strong base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of a hydroxylating agent to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
化学反应分析
Types of Reactions
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Derivatives with various functional groups replacing chlorine atoms.
科学研究应用
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trichlorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Similar in structure but with trifluoromethyl groups instead of hydroxyl groups.
2,2,2-Trichloro-1-(3,4,5-trichlorophenyl)ethanone: Contains trichloromethyl groups instead of hydroxyl groups.
Uniqueness
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where hydroxyl functionality is crucial.
属性
分子式 |
C8H5Cl3O3 |
|---|---|
分子量 |
255.5 g/mol |
IUPAC 名称 |
2,2-dihydroxy-1-(2,4,5-trichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,8,13-14H |
InChI 键 |
ABFZUCSXONSQCI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



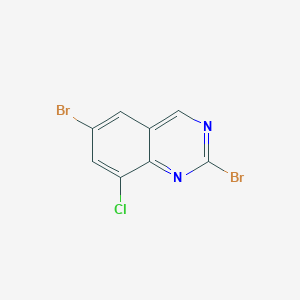
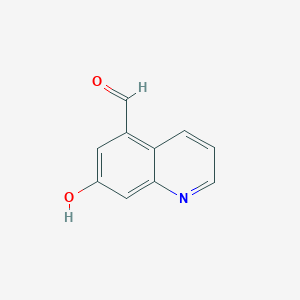
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)

